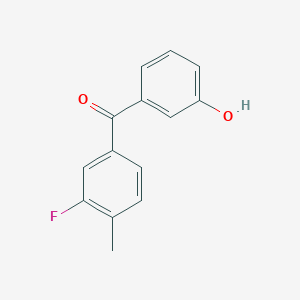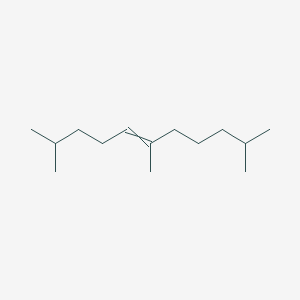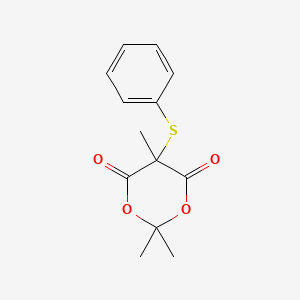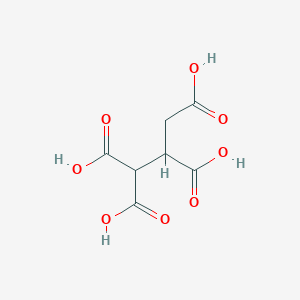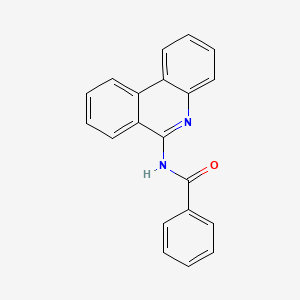
Benzamide, N-6-phenanthridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-6-phenanthridinyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenanthridinyl group attached to the nitrogen atom of the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-6-phenanthridinyl- can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamides often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also emphasized to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, N-6-phenanthridinyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-6-phenanthridinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Benzamide, N-6-phenanthridinyl- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death. These properties make it a potential candidate for the development of anti-inflammatory and anticancer drugs.
Vergleich Mit ähnlichen Verbindungen
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Comparison: Benzamide, N-6-phenanthridinyl- is unique due to its phenanthridinyl group, which imparts distinct chemical and biological properties. Compared to other benzamides, it exhibits different reactivity patterns and potential therapeutic applications. For example, while procainamide is primarily used as an antiarrhythmic agent, Benzamide, N-6-phenanthridinyl- shows promise in cancer therapy and enzyme inhibition .
Eigenschaften
CAS-Nummer |
62764-38-9 |
|---|---|
Molekularformel |
C20H14N2O |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
N-phenanthridin-6-ylbenzamide |
InChI |
InChI=1S/C20H14N2O/c23-20(14-8-2-1-3-9-14)22-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,21,22,23) |
InChI-Schlüssel |
DFTOJYJKKWLXHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
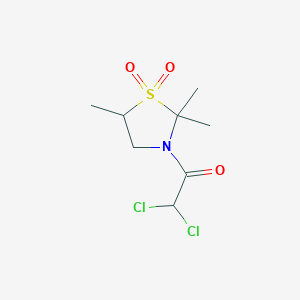
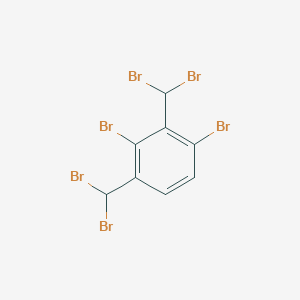
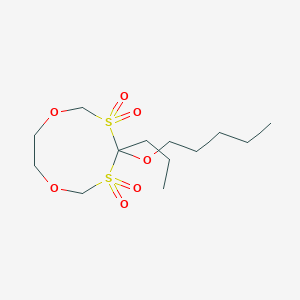
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
